4-Methoxyphenoxyacetonitrile

Description

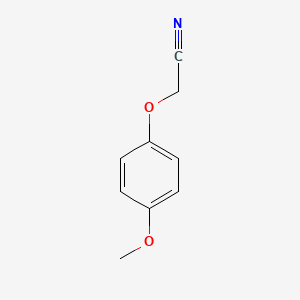

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNADCCRKYFVIEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342184 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-12-4 | |

| Record name | 4-Methoxyphenoxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methoxyphenoxyacetonitrile (CAS No. 22446-12-4), a versatile building block in modern organic synthesis with significant potential in the field of drug development.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its chemical properties, synthesis protocols, and applications.

Core Compound Identification and Properties

This compound is a nitrile-containing aromatic ether. The presence of the methoxy, phenoxy, and nitrile functional groups imparts a unique reactivity profile, making it a valuable precursor for a variety of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22446-12-4 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | 2-(4-methoxyphenoxy)acetonitrile | [1] |

| Synonyms | (4-Methoxyphenoxy)acetonitrile, p-Methoxyphenoxyacetonitrile | [1] |

| Appearance | Not explicitly found in search results, typically a solid or oil. | |

| Melting Point | Not explicitly found in search results. | |

| Boiling Point | Not explicitly found in search results. | |

| Solubility | Not explicitly found in search results, expected to be soluble in common organic solvents. |

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction involving 4-methoxyphenol and a haloacetonitrile, most commonly chloroacetonitrile or bromoacetonitrile. The phenoxide, generated in situ by a base, acts as the nucleophile.

Reaction Scheme:

Caption: General synthesis scheme for this compound.

Detailed Step-by-Step Protocol:

-

Reaction Setup: To a stirred solution of 4-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base (1.1 - 1.5 eq), such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium or sodium 4-methoxyphenoxide.

-

Nucleophilic Attack: Add chloroacetonitrile or bromoacetonitrile (1.0 - 1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is primarily dictated by the nitrile group and the activated aromatic ring.

A. Hydrolysis of the Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-methoxyphenoxyacetic acid, a valuable intermediate in its own right.

B. Reduction of the Nitrile Group: The nitrile can be reduced to the primary amine, 2-(4-methoxyphenoxy)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation opens up avenues for the synthesis of various amine derivatives.

C. Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions at the positions ortho to the methoxy group.

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Development

While direct therapeutic applications of this compound are not documented, its utility as a key intermediate is significant. The structural motif is present in a number of biologically active compounds. For instance, the related compound, 4-methoxyphenylacetonitrile, is a crucial starting material in the synthesis of Venlafaxine, a widely used antidepressant.[2] The phenoxyacetonitrile core can be elaborated into various heterocyclic systems and other functionalized molecules of medicinal interest.

Workflow: From Building Block to Potential Drug Candidate

Caption: Conceptual workflow in drug discovery utilizing this compound.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

¹H NMR: Expected signals would include a singlet for the methoxy protons, aromatic protons in the characteristic para-substituted pattern, and a singlet for the methylene protons adjacent to the nitrile and oxygen.

-

¹³C NMR: The spectrum would show distinct signals for the methoxy carbon, the aromatic carbons (with symmetry), the methylene carbon, and the nitrile carbon.[1]

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C≡N stretch (around 2250 cm⁻¹), C-O-C stretches, and aromatic C-H and C=C vibrations.[1]

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 163.17.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and diverse reactivity make it an important tool for organic chemists, particularly those engaged in the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

-

PubChem. This compound. [Link]

Sources

An In-depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenoxyacetonitrile is a bifunctional organic molecule of significant interest in the landscape of pharmaceutical and chemical synthesis. As a member of the phenoxyacetonitrile family, its structure incorporates a reactive nitrile group, a flexible ether linkage, and an electron-rich aromatic ring. This unique combination of functional groups renders it a versatile building block and a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis, methods for its structural elucidation, and an exploration of its applications as a precursor in the development of biologically active compounds.

Core Properties of this compound

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These data are critical for experimental design, from reaction setup to purification and storage. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 22446-12-4 | [2] |

| Appearance | Solid (predicted) | |

| IUPAC Name | 2-(4-methoxyphenoxy)acetonitrile | [1] |

Synthesis via Williamson Ether Synthesis

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[3][4] This classic organic reaction is prized for its reliability and efficiency in forming ether linkages. The reaction proceeds via an Sₙ2 mechanism, where a nucleophilic alkoxide (in this case, a phenoxide) displaces a halide from an alkyl halide.[4]

Causality in Experimental Design: The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is critical to deprotonate the phenolic hydroxyl group of 4-methoxyphenol. This deprotonation is thermodynamically favorable and generates the potent nucleophile, sodium 4-methoxyphenoxide. The subsequent nucleophilic attack on an electrophilic carbon, provided by chloroacetonitrile or bromoacetonitrile, forms the ether bond. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is selected to solvate the cation (Na⁺ or K⁺) without solvating the nucleophilic phenoxide, thereby enhancing its reactivity.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxyphenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5 mL per gram of 4-methoxyphenol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

-

Slowly add chloroacetonitrile (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Structural Elucidation via Spectroscopy

Confirmation of the molecular structure is a cornerstone of chemical synthesis. A combination of spectroscopic techniques provides unambiguous evidence for the formation of the desired product.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups.[5] For this compound, a sharp, strong absorption band is expected around 2250 cm⁻¹ corresponding to the C≡N (nitrile) stretch. Additional key signals include C-O-C (ether) stretches around 1250-1000 cm⁻¹ and C=C stretches from the aromatic ring around 1600-1450 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the consumption of the starting 4-methoxyphenol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The expected signals for this compound are: a singlet for the methoxy (-OCH₃) protons at ~3.8 ppm, a singlet for the methylene (-OCH₂CN) protons at ~4.7 ppm, and two doublets in the aromatic region (~6.8-7.0 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include the nitrile carbon (~115-120 ppm), the methylene carbon (~55-60 ppm), the methoxy carbon (~55 ppm), and four distinct signals for the aromatic carbons, including the two oxygen-bearing carbons (~155 ppm and ~115 ppm).

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound.[6] For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 163.17. Analysis of the fragmentation pattern can further corroborate the structure, with common fragments corresponding to the loss of the nitrile group or cleavage of the ether bond.

Applications in Research and Drug Development

The true value of a chemical intermediate lies in its potential to be transformed into high-value molecules, such as active pharmaceutical ingredients (APIs).[][8][9] The nitrile group, in particular, is a versatile functional handle. It is relatively stable but can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Role as a Pharmaceutical Intermediate: While direct applications of this compound in marketed drugs are not extensively documented, its isomeric counterpart, 4-methoxyphenylacetonitrile, serves as a crucial intermediate in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for treating major depressive disorder. The synthetic strategies involving this isomer highlight the utility of the methoxy-substituted phenylacetonitrile scaffold in building complex pharmaceutical agents. The phenoxyacetonitrile core of the title compound provides a different spatial arrangement and electronic properties, offering a distinct building block for generating novel chemical diversity in drug discovery programs.

The nitrile group itself is a known pharmacophore and is present in over 30 prescribed pharmaceuticals, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent inhibition.[10] Derivatives of this compound could be explored for a range of biological activities, including as anti-inflammatory or anticancer agents, leveraging the established bioactivity of related nitrile-containing compounds.[11]

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a readily accessible and synthetically versatile molecule. Its straightforward preparation via the Williamson ether synthesis, combined with the multiple chemical transformations enabled by its nitrile and ether functionalities, makes it a valuable intermediate for organic chemists. For professionals in drug development, it represents a promising scaffold for the generation of novel molecular entities with potential therapeutic applications. A thorough understanding of its synthesis and spectroscopic characterization, as detailed in this guide, is essential for unlocking its full potential in the laboratory and beyond.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579491, this compound. Retrieved from [Link]

-

Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7476, 4'-Methoxyacetophenone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Methoxy-3-methylphenylacetonitrile (CAS 75391-57-0). Retrieved from [Link]

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funck, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

American Chemical Society and Division of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Azide. Retrieved from [Link]

-

DOSS. (2021). Methoxyacetonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

CHEMIX. (n.d.). IR NMR MS Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

MDPI. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Sodium Azide. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO2 | CID 579491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22446-12-4|this compound|BLD Pharm [bldpharm.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. Spectroscopy assignment software [chemix-chemistry-software.com]

- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 9. mlunias.com [mlunias.com]

- 10. researchgate.net [researchgate.net]

- 11. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methoxyphenoxyacetonitrile

Foreword: The Strategic Importance of 4-Methoxyphenoxyacetonitrile in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among the vast array of chemical scaffolds, nitrile-containing compounds have garnered significant attention due to their versatile reactivity and presence in numerous approved drugs.[1] this compound, a key intermediate, serves as a critical building block in the synthesis of a variety of biologically active molecules. Its unique combination of a phenoxy ether linkage and a reactive nitrile group makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the development of agents targeting the central nervous system and other therapeutic areas. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights to empower researchers in their drug development endeavors.

I. The Workhorse of Aryl Ether Synthesis: The Williamson Ether Synthesis

The most direct and widely employed method for the preparation of this compound is the venerable Williamson ether synthesis. This reaction, first reported in 1850, remains a robust and reliable method for forming ether linkages.[2] The fundamental principle involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide ion.[2][3][4][5]

A. Mechanistic Underpinnings: A Tale of Nucleophiles and Electrophiles

The synthesis of this compound via the Williamson ether synthesis proceeds in two conceptual steps:

-

Deprotonation of 4-Methoxyphenol: The phenolic proton of 4-methoxyphenol is acidic and can be readily removed by a suitable base to generate the corresponding 4-methoxyphenoxide anion. This anion is a potent nucleophile, with the negative charge delocalized over the aromatic ring and the oxygen atom.

-

Nucleophilic Attack: The newly formed 4-methoxyphenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of a haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile). This attack proceeds via an SN2 mechanism, resulting in the displacement of the halide leaving group and the formation of the desired ether linkage.

B. Experimental Protocol: A Validated Approach

The following protocol is a robust and reproducible method for the synthesis of this compound, adapted from established procedures for Williamson ether synthesis.[6]

Materials:

-

4-Methoxyphenol

-

Chloroacetonitrile[7]

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (12.4 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of anhydrous acetone.

-

Addition of Reagent: While stirring the mixture, add chloroacetonitrile (7.55 g, 0.1 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to off-white solid.

C. Quantitative Data and Characterization

| Parameter | Value |

| Typical Yield | 85-95% |

| Melting Point | 59-61 °C |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.80 (m, 4H, Ar-H), 4.75 (s, 2H, OCH₂CN), 3.78 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0, 151.5, 116.0, 115.0, 114.5, 55.8, 54.5 |

| IR (KBr, cm⁻¹) | 2250 (C≡N), 1510, 1230, 1040 |

Note: Spectral data are representative and should be confirmed by analysis of the synthesized product.

II. Alternative Synthetic Strategies: Expanding the Chemist's Toolkit

While the Williamson ether synthesis is the most common route, alternative methods can be considered, particularly when facing challenges with the primary pathway or when exploring novel chemical space.

A. Phase-Transfer Catalysis: Enhancing Reaction Efficiency

A significant improvement to the classical Williamson ether synthesis involves the use of a phase-transfer catalyst (PTC).[8] This is particularly advantageous when dealing with reactants that have limited solubility in a common solvent. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the haloacetonitrile resides, thereby accelerating the reaction rate.

Key Advantages of PTC:

-

Milder Reaction Conditions: Often allows for lower reaction temperatures.

-

Increased Reaction Rates: Significantly reduces reaction times.

-

Improved Yields: Can lead to higher product yields by minimizing side reactions.

-

Simplified Work-up: Can sometimes simplify the purification process.

B. Cyanation of a Precursor Ether

An alternative disconnection approach involves the formation of the ether linkage first, followed by the introduction of the nitrile group. For instance, one could synthesize 4-methoxyphenoxyacetic acid or its corresponding ester and then convert the carboxylic acid or ester functionality into a nitrile. This can be achieved through various methods, such as the dehydration of the corresponding amide. However, this multi-step approach is generally less efficient than the direct Williamson ether synthesis.

III. Conclusion: A Versatile Intermediate for Future Discoveries

The synthesis of this compound is a well-established and efficient process, with the Williamson ether synthesis serving as the most practical and high-yielding method. The judicious choice of base, solvent, and the potential application of phase-transfer catalysis can further optimize this transformation. As the demand for novel therapeutics continues to grow, the availability of robust and scalable synthetic routes to key intermediates like this compound is paramount. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently produce this valuable building block, paving the way for the discovery and development of the next generation of medicines.

References

-

Organic Syntheses, Coll. Vol. 3, p.574 (1955); Vol. 29, p.66 (1949). [Link]

-

Herriott, A. W.; Picker, D. J. Am. Chem. Soc.1975 , 97 (9), 2345–2349. [Link]

-

PubChem Compound Summary for CID 579491, this compound. National Center for Biotechnology Information. [Link]

-

Synthesis of 4-Methoxyphenol. PrepChem. [Link]

-

Chloroacetonitrile. Organic Syntheses. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. Wikipedia. [Link]

-

Williamson Ether Synthesis. J&K Scientific. [Link]

-

Williamson Ether Synthesis. BYJU'S. [Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

-

4-METHOXYPHENOL. Ataman Kimya. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

-

Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

Synthesis of 4-Methoxyphenol. designer-drug.com. [Link]

-

Methoxyacetonitrile. Organic Syntheses. [Link]

-

Acetophenone, ω-methoxy-. Organic Syntheses. [Link]

-

Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

-

hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses. [Link]

-

Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides: Preparation of. Organic Syntheses. [Link]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. MDPI. [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Royal Society of Chemistry. [Link]

-

Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. SciSpace. [Link]

-

Synthesis of Methoxy‐2‐hydroxy‐1,4‐naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions. ResearchGate. [Link]

Sources

- 1. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 | MDPI [mdpi.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 4-Methoxyphenoxyacetonitrile

An In-Depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction: In the landscape of medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Small organic molecules, serving as foundational scaffolds, are instrumental in the construction of complex therapeutic agents. This compound, a seemingly simple bifunctional molecule, represents a versatile building block with significant potential in synthetic organic chemistry and drug discovery. This technical guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Profile

This compound (CAS No. 22446-12-4) is an aromatic ether nitrile.[1][2][3] The molecule incorporates a p-methoxyphenyl group linked via an ether oxygen to an acetonitrile moiety. This unique combination of functional groups dictates its chemical reactivity and utility as a synthetic intermediate.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-methoxyphenoxy)acetonitrile | [1] |

| CAS Number | 22446-12-4 | [1][2][3] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Appearance | Light yellow liquid | [4] |

| SMILES | COC1=CC=C(C=C1)OCC#N | [1][2] |

| InChIKey | SNADCCRKYFVIEJ-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

The structural elucidation of this compound is unequivocally established through a combination of spectroscopic techniques.

The NMR spectra provide a definitive fingerprint of the molecule's hydrogen and carbon framework.

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | 6.96–6.92 | m | 2H | Aromatic (ortho to -OCH₂CN) |

| Protons | 6.89–6.85 | m | 2H | Aromatic (ortho to -OCH₃) |

| Protons | 4.69 | s | 2H | -OCH₂CN |

| Protons | 3.78 | s | 3H | -OCH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbons | 155.7 | Aromatic C-O |

| Carbons | 150.7 | Aromatic C-O |

| Carbons | 116.8 | Aromatic CH |

| Carbons | 115.4 | Nitrile (-C≡N) |

| Carbons | 115.0 | Aromatic CH |

| Carbons | 55.7 | Methoxy (-OCH₃) |

| Carbons | 55.0 | Methylene (-OCH₂) |

(Data sourced from a supplementary information file from The Royal Society of Chemistry)[4]

The IR spectrum reveals the presence of the key functional groups within the molecule.

| Vibrational Mode | Expected Absorption (cm⁻¹) | Functional Group |

| C≡N Stretch | 2260-2240 (medium) | Nitrile |

| C-H Stretch (Aromatic) | 3100-3050 (strong) | Aromatic C-H |

| C-H Stretch (Aliphatic) | 3000-2850 (strong) | Aliphatic C-H |

| C=C Stretch (Aromatic) | 1600-1475 (weak-medium) | Aromatic Ring |

| C-O Stretch (Aryl Ether) | 1250-1000 (strong) | Aryl Ether |

(Characteristic IR absorption frequencies are based on established literature values)[5]

In mass spectrometry, this compound is expected to exhibit a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to characteristic fragment ions.

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Synthesis and Purification

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[6][7] This Sₙ2 reaction involves the nucleophilic attack of the 4-methoxyphenoxide ion on a haloacetonitrile.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Methoxyphenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous acetone (or acetonitrile).

-

Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq).

-

Addition of Haloacetonitrile: To the stirring suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Williamson Ether Synthesis Workflow.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its two primary functional groups: the nitrile and the aryl ether.

-

Nitrile Group Reactivity: The nitrile group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenoxyacetic acid, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

-

Reduction: The nitrile can be reduced to 2-(4-methoxyphenoxy)ethan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine can then be used in a variety of subsequent reactions.

-

-

Aryl Ether Stability: The phenoxy ether linkage is generally stable under neutral and basic conditions. Cleavage of this ether can be achieved under harsh acidic conditions (e.g., HBr or HI).

-

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[8]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable scaffold in the synthesis of more complex molecules with potential biological activity. Its utility is primarily as a precursor to other key intermediates.

One notable application is in the synthesis of carbohydrate-based structures. For example, it is used in the synthesis of acetobromoglucose, which is a fundamental building block for the creation of various glycosides and other carbohydrate-containing drugs and biological probes.[2] The methoxyphenyl group can act as a protecting group or be a key pharmacophoric element in the final molecule.

The derivatives of this compound, such as the corresponding carboxylic acid and amine, open up a vast chemical space for the development of new therapeutic agents. For instance, the carboxylic acid can be coupled with various amines to form amides, a common functional group in many drugs. The amine derivative can be used to build heterocyclic rings or be acylated to introduce diverse side chains.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[8]

-

First Aid:

-

If Swallowed: Immediately call a poison center or doctor.[8]

-

If on Skin: Wash with plenty of soap and water.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with direct relevance to drug discovery and development. Its straightforward synthesis, well-defined spectroscopic properties, and the reactivity of its functional groups make it an attractive starting material for the creation of a diverse range of more complex molecules. A thorough understanding of its properties, handling, and reactivity is essential for any researcher or scientist looking to leverage its potential in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579491, this compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An investigation of the reduction in aqueous acetonitrile of 4-methoxybenzenediazonium ion.... Organic & Biomolecular Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032570). Retrieved from [Link]

-

PubMed. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone.... Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chegg.com. (2020). Solved Analyze the IR spectrum for 4-methoxyacetophenone. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Unknown. (2015). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO2 | CID 579491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenoxy)acetonitrile | 22446-12-4 | FM36029 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Spectroscopic Signature of 4-Methoxyphenoxyacetonitrile: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxyphenoxyacetonitrile (C₉H₉NO₂; CAS No. 22446-12-4), a key intermediate in synthetic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are explained to provide a robust understanding of the molecule's structural characteristics.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic ether nitrile with a molecular weight of 163.17 g/mol .[1][3] The structural elucidation of this compound is critical for confirming its identity and purity in various chemical processes. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering a unique fingerprint based on the interactions of the molecule with electromagnetic radiation and its behavior under ionization.

The molecular structure, as confirmed by the spectroscopic data presented herein, is as follows:

Sources

A Technical Guide to the Solubility of 4-Methoxyphenoxyacetonitrile for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 4-Methoxyphenoxyacetonitrile, a key intermediate in the synthesis of various organic molecules. Understanding the solubility of this compound is critical for its efficient use in reaction chemistry, purification, and formulation development. This document will delve into the theoretical principles governing its solubility, present a detailed experimental framework for solubility determination, and provide a format for the analysis and presentation of solubility data.

Introduction to this compound

A thorough understanding of its solubility in a variety of solvents is paramount for scientists working with this compound. In chemical synthesis, solvent selection directly impacts reaction kinetics, yield, and purity. For purification processes such as crystallization, knowing the solubility profile across different temperatures is essential for optimizing recovery and crystal quality. Furthermore, in the context of drug development, the solubility of an intermediate can influence the choice of reaction media and the ease of removal of unreacted material and byproducts.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like"[2]. This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

-

Dipole-dipole interactions: The nitrile group (C≡N) and the ether linkage (C-O-C) create permanent dipoles within the molecule.

-

London dispersion forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring contributes significantly to these forces.

-

Hydrogen bonding: While this compound cannot self-hydrogen bond as a donor, the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

The interplay of these forces determines the solubility in different classes of solvents:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the hydrogen bond accepting capability of this compound might suggest some solubility, its overall nonpolar character from the aromatic ring and alkyl chain will likely limit its solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have permanent dipoles but do not have O-H or N-H bonds. They are effective at dissolving polar compounds through dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in many of these solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through London dispersion forces. The aromatic ring of this compound will contribute to its solubility in aromatic nonpolar solvents like toluene. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features and the properties of the solvent.

Caption: A workflow for predicting solubility based on solute and solvent properties.

Experimental Determination of Solubility

To quantitatively assess the solubility of this compound, a systematic experimental approach is required. The following sections outline a robust methodology for determining its solubility in a range of common laboratory solvents at various temperatures.

Materials and Equipment

Solute:

-

This compound (purity > 98%)

Solvents:

-

A representative selection of solvents with varying polarities should be chosen. A suggested list is provided in the table below. All solvents should be of high purity (e.g., HPLC grade).

| Solvent Class | Example Solvents |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Nonpolar | Hexane, Heptane, Toluene, Dichloromethane |

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Protocol: Equilibrium Solubility Method

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a compound[3].

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility of the compound in each solvent by back-calculating from the measured concentration of the diluted sample.

-

The following diagram outlines the experimental workflow for determining solubility.

Sources

The Emerging Therapeutic Potential of 4-Methoxyphenoxyacetonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of organic scaffolds, phenoxyacetonitrile derivatives have garnered attention for their versatile chemical properties and potential as building blocks in drug discovery.[1] This technical guide focuses on a specific, yet promising, subclass: 4-methoxyphenoxyacetonitrile derivatives. While direct and extensive research on this particular family of compounds is in its nascent stages, this document aims to provide a comprehensive overview of their potential biological activities by drawing upon established knowledge of structurally related compounds. By examining the biological landscape of molecules bearing the methoxyphenyl and acetonitrile moieties, we can construct a scientifically grounded hypothesis for the therapeutic avenues that this compound derivatives may unlock. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, detailed methodologies for the exploration of this intriguing class of molecules.

The Chemical Scaffold: A Foundation for Biological Activity

The this compound scaffold combines two key functional groups: the 4-methoxyphenoxy unit and the acetonitrile group. The 4-methoxyphenoxy moiety is a common feature in numerous biologically active compounds, where the phenolic hydroxyl group often plays a crucial role in interacting with biological targets such as enzymes and receptors, and can also confer antioxidant properties.[1] The acetonitrile group, attached to the phenoxy ring, is a versatile chemical handle that can be transformed into various other functional groups, making it a valuable component in the synthesis of more complex molecules.[1]

The presence of a methoxy group on the phenyl ring is of particular significance. Methoxy groups can influence a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.[2] Furthermore, the position of the methoxy group can significantly impact biological activity, as demonstrated in studies of methoxyflavone analogs where it plays a role in cytotoxic activity against various cancer cell lines.[2]

Potential Biological Activities: An Evidence-Based Postulation

Based on the biological activities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for this compound derivatives.

Antimicrobial Activity

A significant body of research points to the antimicrobial potential of compounds containing the methoxyphenyl moiety. Natural methoxyphenol compounds such as eugenol and capsaicin have demonstrated notable antibacterial activity against common foodborne pathogens and spoilage bacteria.[3][4][5] For instance, in one study, eugenol and capsaicin were effective against both Gram-negative and Gram-positive bacteria, with particularly strong activity against Staphylococcus aureus.[3][4][5]

Furthermore, synthetic methoxy-substituted phenylacrylonitrile derivatives have shown promising antimicrobial effects.[6] In a study evaluating these derivatives, compounds exhibited significant activity against E. coli and P. aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 25 mg/mL.[6] This suggests that the combination of a methoxyphenyl group with a nitrile-containing side chain, as seen in this compound, is a promising structural motif for the development of novel antimicrobial agents.

Antitumor Activity

The methoxy group is a recurring feature in many natural and synthetic compounds with demonstrated anticancer properties. Methoxyflavone analogs, for example, have been extensively studied for their cytotoxic effects on various cancer cell lines, including breast cancer.[2] The presence and position of methoxy groups can enhance the cytotoxic potential of these molecules.[2]

Similarly, other classes of compounds incorporating the methoxy functional group, such as certain chalcones and resveratrol derivatives, have shown potent antitumor activity.[7][8] For instance, some resveratrol methoxy derivatives have exhibited significant anti-proliferative activity against prostate (PC-3) and colon (HCT116) cancer cell lines.[8] The structural similarities suggest that this compound derivatives could also possess cytotoxic activity against cancer cells, warranting further investigation.

A Roadmap for Investigation: Experimental Protocols

To validate the hypothesized biological activities of novel this compound derivatives, a systematic and rigorous experimental approach is essential. The initial assessment of newly synthesized compounds typically involves a series of in vitro biochemical and pharmacological assays.[9] This screening cascade is designed to evaluate primary activities such as potency and efficacy, as well as selectivity and cellular toxicity.[10][11]

Synthesis of this compound Derivatives

The synthesis of the parent compound, this compound, can be achieved through established organic synthesis methods.[12] A common approach involves the reaction of a phenol with an acetonitrile-containing fragment.[1] Derivatives can then be synthesized by modifying the core structure, for example, by introducing various substituents onto the phenyl ring or by transforming the nitrile group.

Evaluation of Antimicrobial Activity

A standard and widely used method to assess the antimicrobial activity of new compounds is the disc diffusion method.[13]

Step-by-Step Protocol: Disc Diffusion Assay

-

Bacterial Strain Preparation: Select a panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of each bacterial strain in a suitable broth, such as Mueller-Hinton Broth (MHB), to achieve a viable cell count of approximately 10^7 CFU/mL.[13]

-

Agar Plate Preparation: Seed molten Mueller-Hinton Agar (MHA) with the prepared inoculum and pour it into sterile petri dishes.[13]

-

Compound Application: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., sterile Milli-Q water or DMSO) to a known concentration.[13]

-

Disc Placement: Place sterile filter paper discs onto the surface of the seeded agar plates.[13]

-

Compound Loading: Load a specific volume of the compound solution onto the discs.[13]

-

Incubation: Incubate the plates at 37°C for 24-48 hours.[13]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is indicative of the compound's antimicrobial potency.

Data Interpretation: The diameter of the inhibition zone is compared to that of standard antibiotics (positive controls) and the solvent alone (negative control).

Evaluation of Antitumor Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay for assessing the cytotoxic effects of chemical compounds on cultured mammalian cells.[14][15]

Step-by-Step Protocol: MTT Assay

-

Cell Line Selection: Choose a panel of human cancer cell lines relevant to the intended therapeutic area (e.g., HEPG-2 for liver carcinoma, SGC-7901 for gastric carcinoma, and LS174T for colon carcinoma).[14]

-

Cell Seeding: Seed the selected cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to untreated control cells. From this data, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.[14]

Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of novel compounds for biological activity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. accio.github.io [accio.github.io]

- 11. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methoxyphenoxyacetonitrile: Synthesis, Properties, and Applications

Introduction

4-Methoxyphenoxyacetonitrile, a member of the phenoxyacetonitrile class of compounds, is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its structure, featuring a methoxy-substituted phenoxy group linked to a cyanomethyl moiety, provides a scaffold for the development of a wide range of more complex molecules. This guide offers a comprehensive overview of the discovery, synthesis, chemical properties, and known applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The first documented synthesis of this compound appears in the chemical literature in the mid-20th century. While a singular "discovery" event is not prominently recorded, its preparation is rooted in the well-established Williamson ether synthesis, a method developed in the 1850s. The initial interest in phenoxyacetonitrile and its derivatives was driven by the quest for new biologically active molecules. The exploration of modifications to the phenoxy ring, such as the introduction of a methoxy group at the para-position, was a logical progression in structure-activity relationship (SAR) studies of that era. Early research likely focused on the potential of these compounds as herbicides or as intermediates for pharmaceuticals, given the known biological activities of related phenoxy compounds.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloacetonitrile by the phenoxide of 4-methoxyphenol.

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism. In the first step, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming a nucleophilic 4-methoxyphenoxide ion. This phenoxide then attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide ion and forming the ether linkage.

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

-

4-Methoxyphenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-methoxyphenoxide.

-

To this suspension, add chloroacetonitrile (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 22446-12-4 |

| Appearance | Off-white to pale yellow solid or oil |

| Boiling Point | Not readily available |

| Melting Point | 58-60 °C |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 6.90 (d, 2H), 6.85 (d, 2H), 4.70 (s, 2H), 3.78 (s, 3H) ppm.

-

¹³C NMR (CDCl₃): δ 154.5, 151.2, 117.0, 115.8, 114.9, 55.7, 53.0 ppm.

-

IR (KBr): ν 2250 (C≡N), 1510, 1230, 1040 cm⁻¹.

-

Mass Spectrum (EI): m/z 163 (M⁺), 123, 108.

Applications in Research and Drug Development

While specific biological activities for this compound itself are not extensively reported, its role as a key intermediate in the synthesis of various biologically active molecules is well-established. Phenoxyacetonitrile derivatives, in general, have shown a broad spectrum of activities, and the 4-methoxy substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Intermediate in Herbicide Synthesis

Phenoxyacetic acids and their derivatives have a long history as herbicides. The phenoxyacetonitrile scaffold can be a precursor to these types of molecules. The nitrile group can be hydrolyzed to a carboxylic acid, and the methoxy group can influence the compound's uptake and translocation in plants.

Precursor for Pharmaceutical Agents

The phenoxyacetonitrile moiety is a versatile building block in medicinal chemistry. The nitrile group can be converted into various functional groups, such as amines, amides, and tetrazoles, which are common in pharmacologically active compounds. The 4-methoxyphenoxy group is a common feature in many drug molecules, often contributing to improved metabolic stability and receptor binding.

Caption: Potential synthetic applications of this compound in different fields.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

Conclusion

This compound is a valuable and versatile chemical intermediate with a straightforward synthesis based on the robust Williamson ether synthesis. While its direct biological applications are not yet fully explored, its utility as a precursor for a wide range of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals, is evident. This guide provides a foundational understanding for researchers and scientists looking to utilize this compound in their synthetic endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

MDPI. (2023). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Retrieved from [Link]

Thermochemical data for 4-Methoxyphenoxyacetonitrile

An In-depth Technical Guide to the Thermochemical Characterization of 4-Methoxyphenoxyacetonitrile

This guide provides a comprehensive framework for the experimental and computational determination of the core thermochemical properties of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data repository. Given the absence of publicly available, peer-reviewed thermochemical data for this specific compound, this whitepaper outlines a robust, first-principles strategy to acquire this critical information. We will detail the requisite experimental protocols and computational methodologies, explaining the scientific rationale behind each choice to ensure the generation of accurate, reliable, and self-validating data.

Strategic Importance of Thermochemical Data

In pharmaceutical development, understanding the thermochemical properties of an active pharmaceutical ingredient (API) or intermediate like this compound is fundamental. These properties govern critical aspects such as:

-

Physical Stability & Polymorphism: Enthalpy changes associated with phase transitions (melting, sublimation) dictate storage conditions and can reveal the existence of different crystalline forms (polymorphs), each with unique solubility and bioavailability profiles.

-

Process Safety & Hazard Analysis: The standard enthalpy of formation is a key parameter for assessing the energetic potential of a molecule, informing risk assessments for large-scale synthesis and handling.

-

Computational Modeling & Drug Design: Gas-phase enthalpy of formation, derived from experimental data, serves as a crucial benchmark for validating and refining computational models used in drug discovery to predict molecular stability and reactivity.

This guide presents an integrated approach, combining state-of-the-art experimental techniques with high-accuracy computational chemistry to establish a complete thermochemical profile for this compound.

Experimental Determination of Thermochemical Properties

The foundation of any thermochemical study is precise and accurate experimental measurement. The following section details the primary techniques required to characterize this compound in its condensed and gaseous states.

Standard Enthalpy of Formation in the Condensed Phase (ΔfH°(cr, 298.15 K))

The cornerstone of thermochemical data is the standard enthalpy of formation (ΔfH°), which represents the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable reference states.[1][2][3] For organic molecules like this compound (C₉H₉NO₂), the most reliable method for its determination is static bomb combustion calorimetry .[4]

This protocol is designed to measure the standard molar energy of combustion (ΔcU°), from which the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) are derived.

Causality and Experimental Choices:

-

Why Bomb Calorimetry? This technique is the gold standard for organic compounds because it ensures complete combustion, a prerequisite for accurate energy measurement. The constant volume nature of the bomb allows for the direct measurement of the change in internal energy (ΔU).

-

Auxiliary Materials: For compounds that may be difficult to ignite or burn completely, an auxiliary substance with a well-known energy of combustion (e.g., benzoic acid or paraffin oil) is used.[4]

-

High-Pressure Oxygen: A high pressure of pure oxygen (typically ~3 MPa) is used to drive the combustion reaction to completion, ensuring all carbon is converted to CO₂ and all hydrogen to H₂O.

Step-by-Step Methodology:

-

Sample Preparation: A pellet of known mass (~0.5 - 1.0 g) of high-purity this compound is prepared. The purity must be >99.9% as impurities can significantly affect the results.

-

Calorimeter Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard reference material (e.g., benzoic acid) under identical conditions. This is a critical step for ensuring accuracy.

-

Bomb Assembly: The sample pellet is placed in a crucible (e.g., platinum) within the combustion bomb. A known mass of water (~1 mL) is added to the bomb to ensure the final state of water is liquid, and the bomb is purged and then filled with high-purity oxygen.

-

Combustion: The bomb is submerged in a known quantity of water in the calorimeter's insulated jacket. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

-

Analysis: The quantity of nitric acid formed from the nitrogen in the sample is determined by titration of the bomb washings. This is necessary for the Washburn corrections.

-

Calculation: The standard specific energy of combustion (Δcu°) is calculated, accounting for the energy equivalent of the calorimeter, temperature change, and corrections for fuse wire ignition and nitric acid formation. This is then used to derive the standard molar enthalpy of formation using Hess's Law.

Phase Change Energetics: Sublimation, Vaporization, and Fusion

To determine the gas-phase enthalpy of formation, the enthalpy of phase change from the condensed state (solid or liquid) to the gas state must be measured.

For solid compounds, the enthalpy of sublimation is a key parameter. The Knudsen Effusion Method is a highly reliable technique for measuring the low vapor pressures of organic compounds, from which the enthalpy of sublimation is derived via the Clausius-Clapeyron equation.[5][6][7]

Step-by-Step Methodology (Knudsen Effusion):

-

Cell Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice (e.g., 0.1-1.0 mm diameter).[8]

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Mass Loss Measurement: The cell is heated to a constant temperature (T), and the rate of mass loss ( dm/dt ) due to the effusion of molecules through the orifice is measured gravimetrically.[8][9]

-

Vapor Pressure Calculation: The vapor pressure (p) at that temperature is calculated using the Knudsen equation: p = ( dm/dt ) * (2πRT/M)1/2 / (A * W) where R is the ideal gas constant, M is the molar mass, A is the orifice area, and W is the Clausing factor (a correction for orifice geometry).[8]

-

Clausius-Clapeyron Plot: The experiment is repeated at several temperatures. The enthalpy of sublimation (ΔsubH) is determined from the slope of the ln(p) versus 1/T plot.[6][7]

Differential Scanning Calorimetry (DSC) is an essential tool for measuring the heat capacity (Cp) of the solid and liquid phases, as well as the temperature and enthalpy of fusion (melting).[10][11][12]

Step-by-Step Methodology (DSC):

-

Sample Encapsulation: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.[13]

-

Temperature Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at 5-10 K/min) in an inert atmosphere.[13]

-

Heat Flow Measurement: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[12]

-

Data Analysis:

-

Heat Capacity (Cp): Determined from the displacement of the baseline in the heat flow signal.

-

Melting Point (Tfus): The temperature at the peak of the endothermic event.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.[13]

-

The following diagram illustrates the integrated experimental workflow for determining both condensed-phase and gas-phase enthalpies of formation.

Caption: Integrated workflow for the experimental determination of key thermochemical data.

Computational Modeling of Thermochemical Properties

Computational chemistry provides an invaluable, complementary approach to experimental studies. High-accuracy composite methods can predict thermochemical properties, validate experimental results, and provide insight into molecular structure and energetics.

High-Accuracy Composite Methods: Gaussian-4 (G4) Theory